molecular formula C26H26N4O2S B2482919 N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476432-35-6

N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2482919
CAS No.: 476432-35-6
M. Wt: 458.58
InChI Key: IDCVWCOWDLDSSE-UHFFFAOYSA-N
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Description

N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is an organic compound characterized by a triazole ring, benzylthio group, and dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide typically involves multiple steps:

  • Formation of the triazole ring through a cyclization reaction.

  • Introduction of the benzylthio group via a nucleophilic substitution.

  • Attachment of the dimethylphenyl and methoxybenzamide groups through electrophilic aromatic substitution and acylation reactions, respectively.

Optimal reaction conditions often include:

  • Use of anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).

  • Catalysts such as triethylamine or pyridine.

  • Reaction temperatures ranging from ambient to reflux conditions.

Industrial Production Methods

Scaling up the production involves continuous flow chemistry techniques to enhance the reaction efficiency and product yield. Automation and real-time monitoring are also crucial to ensure consistent quality and minimize by-product formation.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide undergoes various chemical reactions, including:

  • Oxidation: : Typically leads to the formation of sulfoxide or sulfone derivatives.

  • Reduction: : Can result in the reduction of the benzylthio group to a thiol.

  • Substitution: : The benzylthio group can undergo nucleophilic substitution to form different analogs.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA) as oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

  • Substitution: : Alkyl halides or acyl chlorides for introducing new functional groups.

Major Products

The major products depend on the specific reaction conditions and reagents used. For example:

  • Oxidation yields sulfoxide or sulfone derivatives.

  • Reduction forms thiol or partially reduced intermediates.

  • Substitution generates various analogs with altered benzylthio groups.

Scientific Research Applications

N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide has a wide range of applications in scientific research, including:

Chemistry

  • Catalysis: : Serves as a catalyst in organic synthesis reactions, particularly those involving triazole intermediates.

  • Material Science: : Utilized in the development of advanced materials with enhanced properties.

Biology

  • Bioactivity Studies: : Acts as a probe in studying the interaction with biological targets, such as enzymes or receptors.

  • Inhibitors: : Used in the development of enzyme inhibitors for research on metabolic pathways.

Medicine

  • Pharmaceuticals: : Investigated for potential therapeutic effects, including antimicrobial and anticancer activities.

  • Drug Delivery: : Explored as a component in drug delivery systems to enhance the efficacy and specificity of treatments.

Industry

  • Agrochemicals: : Evaluated for use in agricultural applications as pesticides or herbicides.

  • Polymers: : Incorporated into polymer matrices to improve mechanical and thermal properties.

Mechanism of Action

The mechanism by which N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide exerts its effects involves:

Molecular Targets and Pathways

  • Target Enzymes or Receptors: : Binds to specific enzymes or receptors to modulate their activity.

  • Signal Transduction Pathways: : Interferes with cellular signaling pathways, leading to altered cellular responses.

  • Gene Expression: : Can influence gene expression by interacting with transcription factors or other regulatory proteins.

Comparison with Similar Compounds

N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is unique compared to other similar compounds due to its specific structural features and functional groups. Some similar compounds include:

List of Similar Compounds

  • N-((5-(ethylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: : Differing by the alkyl group on the sulfur atom.

  • N-((5-(benzylthio)-4-(2,3-dichlorophenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide: : Differing by the substitution pattern on the phenyl ring.

  • N-((5-(benzylthio)-4-(2,3-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-ethoxybenzamide: : Differing by the alkoxy group on the benzamide moiety.

Properties

IUPAC Name

N-[[5-benzylsulfanyl-4-(2,3-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N4O2S/c1-18-8-7-11-23(19(18)2)30-24(16-27-25(31)21-12-14-22(32-3)15-13-21)28-29-26(30)33-17-20-9-5-4-6-10-20/h4-15H,16-17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDCVWCOWDLDSSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=NN=C2SCC3=CC=CC=C3)CNC(=O)C4=CC=C(C=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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